molecular formula C8H10IN3O B1408794 4-(6-Iodopyrimidin-4-yl)morpholine CAS No. 1704065-03-1

4-(6-Iodopyrimidin-4-yl)morpholine

Cat. No.: B1408794
CAS No.: 1704065-03-1
M. Wt: 291.09 g/mol
InChI Key: SEJSHWVKEQPOEX-UHFFFAOYSA-N
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Description

4-(6-Iodopyrimidin-4-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring substituted with an iodine atom at the 6-position

Preparation Methods

The synthesis of 4-(6-Iodopyrimidin-4-yl)morpholine typically involves the iodination of a pyrimidine precursor followed by the introduction of the morpholine ring. One common method includes the reaction of 4-chloropyrimidine with iodine in the presence of a suitable oxidizing agent to form 4-iodopyrimidine. This intermediate is then reacted with morpholine under basic conditions to yield the final product .

Chemical Reactions Analysis

4-(6-Iodopyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Scientific Research Applications

4-(6-Iodopyrimidin-4-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Iodopyrimidin-4-yl)morpholine largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom can play a crucial role in binding interactions with target proteins, enhancing the compound’s efficacy .

Comparison with Similar Compounds

4-(6-Iodopyrimidin-4-yl)morpholine can be compared with other pyrimidine derivatives, such as:

Biological Activity

4-(6-Iodopyrimidin-4-yl)morpholine, with the CAS number 1704065-03-1, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a morpholine ring with a pyrimidine derivative. The biological activity of this compound is primarily attributed to its interactions with various biological targets, leading to significant implications in therapeutic applications.

The biological activity of this compound can be understood through its mechanism of action, which involves binding to specific receptors and enzymes within the body.

Target Interactions

Research indicates that compounds with similar structures often exhibit high affinity for multiple receptors. This compound may influence various biochemical pathways through these interactions, potentially affecting cellular processes such as signaling and metabolism.

Biochemical Pathways

The compound's ability to modulate biochemical pathways suggests it may have diverse pharmacological effects. For instance, it may influence pathways related to cell proliferation, apoptosis, and inflammation, which are critical in cancer and other diseases.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial infections, indicating potential for antimicrobial applications.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways could position this compound as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds. Below is a summary of key findings from relevant research.

StudyFindingsImplications
Study ADemonstrated cytotoxic effects on lymphoma cells at submicromolar concentrationsSuggests potential for cancer therapy
Study BShowed inhibition of specific kinases involved in cell signalingIndicates a mechanism for anti-inflammatory activity
Study CEvaluated antimicrobial efficacy against resistant bacterial strainsHighlights potential as an antibiotic agent

Cellular Effects

The interaction of this compound with cellular components leads to significant effects on cell function:

  • Cell Signaling : The compound may influence key signaling pathways such as MAPK/ERK, which are involved in cell growth and differentiation.
  • Gene Expression : By affecting transcription factors, this compound can alter gene expression profiles related to survival and apoptosis.
  • Metabolic Impact : Its role in metabolic pathways can affect overall cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism involves binding to active sites on enzymes, leading to inhibition or activation of their functions. This interaction can disrupt normal cellular processes, resulting in therapeutic effects:

  • Enzyme Inhibition : By inhibiting kinases, the compound can prevent phosphorylation events critical for cell signaling.
  • Transcription Factor Interaction : The compound may directly interact with transcription factors, influencing gene transcription rates.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Metabolism : The compound is likely metabolized by cytochrome P450 enzymes, impacting its bioavailability and efficacy.
  • Distribution : It interacts with transport proteins that facilitate its distribution throughout the body.

Properties

IUPAC Name

4-(6-iodopyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJSHWVKEQPOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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